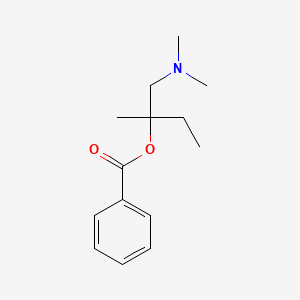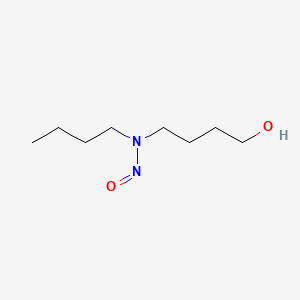
N-Demethylfleroxacin
Vue d'ensemble
Description
N-Demethylfleroxacin is a derivative of fleroxacin, a fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The compound is characterized by its molecular formula C16H16F3N3O3 and a molecular weight of 355.31 g/mol .
Méthodes De Préparation
The synthesis of N-Demethylfleroxacin involves several steps, starting from the parent compound, fleroxacin. The demethylation process typically employs reagents such as boron tribromide (BBr3) or iodine in the presence of a base . The reaction conditions often include:
Temperature: 0-25°C
Solvent: Dichloromethane or acetonitrile
Reaction Time: 2-4 hours
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
N-Demethylfleroxacin undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Employing reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide, producing halogenated derivatives.
Common reagents and conditions used in these reactions include:
Solvents: Methanol, ethanol, or water
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Temperature: Varies from room temperature to reflux conditions
Major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
N-Demethylfleroxacin has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel fluoroquinolone derivatives with enhanced antibacterial properties.
Biology: Studied for its interactions with bacterial DNA gyrase and topoisomerase IV, providing insights into the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Mécanisme D'action
N-Demethylfleroxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial DNA, leading to cell death. The compound’s efficacy is attributed to its ability to bind to both enzymes, preventing the development of resistance .
Comparaison Avec Des Composés Similaires
N-Demethylfleroxacin is compared with other fluoroquinolones such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural modifications, which enhance its activity against certain resistant bacterial strains. Its demethylated form allows for different pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the fluoroquinolone class .
Conclusion
This compound is a significant compound in the field of antibacterial research. Its unique properties and versatile applications make it a valuable tool for scientists and researchers. Understanding its synthesis, reactions, and mechanisms of action can pave the way for developing new and more effective antimicrobial agents.
Propriétés
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-1-4-22-8-10(16(24)25)15(23)9-7-11(18)14(12(19)13(9)22)21-5-2-20-3-6-21/h7-8,20H,1-6H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBQTZRNSPHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229825 | |
| Record name | N-demethylfleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79660-71-2 | |
| Record name | N-Demethylfleroxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-demethylfleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















